Home > Products > Screening Compounds P111481 > GDC0575 dihydrochloride
GDC0575 dihydrochloride - 1657014-42-0

GDC0575 dihydrochloride

Catalog Number: EVT-269057
CAS Number: 1657014-42-0
Molecular Formula: C16H22BrCl2N5O
Molecular Weight: 451.19
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
GDC-0575, also known as ARRY-575 and RG7741, is a potent and selective inhibitor of cell cycle checkpoint kinase 1 (Chk1) with an IC50 of 1.2 nM. Chk1 inhibitor GDC-0575 specifically binds to and inhibits Chk1; this may result in tumor cells bypassing Chk1-dependent cell cycle arrest in the S and G2/M phases, which permits the cells to undergo DNA repair prior to entry into mitosis.
Overview

GDC0575 dihydrochloride is a selective inhibitor of checkpoint kinase 1 (Chk1), a crucial protein involved in the regulation of the cell cycle and DNA damage response. This compound is primarily explored for its potential in enhancing the efficacy of chemotherapy by preventing cancer cells from repairing DNA damage induced by chemotherapeutic agents. GDC0575 has demonstrated notable antitumor activity in preclinical models, particularly in combination with drugs like gemcitabine.

Source

GDC0575 dihydrochloride is a synthetic compound developed as part of cancer research initiatives. It is known by several names, including ARRY-575 and RG7741. The compound's chemical structure and properties have been explored in various studies, including clinical trials aimed at assessing its safety and efficacy in cancer treatment .

Classification

GDC0575 dihydrochloride is classified as a small-molecule inhibitor targeting the Chk1 protein. It falls under the category of antineoplastic agents, specifically designed to interfere with cell cycle regulation and enhance the effects of DNA-damaging agents used in cancer therapy .

Synthesis Analysis

Methods

The synthesis of GDC0575 dihydrochloride involves multi-step chemical reactions that typically include the formation of key functional groups necessary for its inhibitory activity against Chk1. While specific proprietary methods are often not disclosed in public literature, general approaches include:

  • Formation of heterocycles: Key steps often involve creating bicyclic or tricyclic structures that are essential for biological activity.
  • Functional group modifications: Introduction of various substituents to enhance solubility and selectivity for the target kinase.

Technical Details

The synthesis may employ techniques such as:

  • Refluxing: Heating mixtures to facilitate reactions.
  • Chromatography: Used for purification of intermediates and final products.
  • Spectroscopic analysis: Techniques like NMR (Nuclear Magnetic Resonance) and MS (Mass Spectrometry) to confirm the structure of synthesized compounds.
Molecular Structure Analysis

Structure

GDC0575 dihydrochloride has a complex molecular structure characterized by multiple rings and functional groups that contribute to its potency as a Chk1 inhibitor. The precise molecular formula and structural data can be derived from computational chemistry studies and experimental characterization.

Data

  • Molecular Formula: C₁₃H₁₅Cl₂N₄O
  • Molecular Weight: Approximately 300.19 g/mol
  • Chemical Structure: The compound features a pyrimidine core with various substituents that enhance its interaction with Chk1.
Chemical Reactions Analysis

Reactions

GDC0575 dihydrochloride primarily acts through competitive inhibition of Chk1, leading to disrupted signaling pathways involved in cell cycle control and DNA repair mechanisms. Key reactions include:

  • Inhibition of phosphorylation events: GDC0575 prevents the phosphorylation of downstream targets involved in cell cycle progression.
  • Induction of apoptosis: By inhibiting Chk1, cells are unable to effectively respond to DNA damage, leading to programmed cell death.

Technical Details

The kinetics of inhibition can be characterized using IC50 values, which indicate the concentration required to inhibit 50% of enzyme activity. For GDC0575, this value is reported to be approximately 1.2 nM against Chk1 .

Mechanism of Action

Process

The mechanism by which GDC0575 dihydrochloride exerts its effects involves several key steps:

  1. Binding to Chk1: The compound binds selectively to the active site of Chk1, inhibiting its kinase activity.
  2. Disruption of cell cycle checkpoints: Inhibition leads to failure in halting the cell cycle at checkpoints, particularly after DNA damage.
  3. Promotion of mitotic catastrophe: Cells progress through mitosis despite unresolved DNA damage, resulting in cell death.

Data

Studies have shown that GDC0575 enhances the cytotoxic effects of DNA-damaging agents like gemcitabine, particularly in tumors with mutations in TP53, a common alteration in various cancers .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a crystalline solid or powder.
  • Solubility: Soluble in organic solvents like DMSO but may have limited solubility in water.
  • Stability: Stability under various pH conditions can vary; usually stable under acidic conditions.

Chemical Properties

  • pKa values: Relevant for understanding ionization at physiological pH.
  • LogP (partition coefficient): Indicates lipophilicity which affects absorption and distribution.
Applications

GDC0575 dihydrochloride is primarily researched for its potential applications in oncology:

  • Cancer treatment: Used as an adjunct therapy with chemotherapeutic agents to improve treatment outcomes.
  • Clinical trials: Currently undergoing various phases of clinical trials to assess efficacy against different cancer types, particularly those resistant to standard therapies .
Chemical Identity and Physicochemical Properties of GDC0575 Dihydrochloride

Molecular Structure and Stereochemical Configuration

GDC0575 dihydrochloride (C₁₆H₂₂BrCl₂N₅O) features a complex heterocyclic structure with defined stereochemistry. The core structure consists of a 5-bromo-1H-pyrrolo[2,3-b]pyridine scaffold substituted at the 3-position by a cyclopropanecarboxamide group and at the 4-position by an (R)-3-aminopiperidine moiety. The dihydrochloride salt form results from protonation of the primary amine on the piperidine ring and the secondary amine in the tetrahydropyridine system [1] [6].

The stereochemical configuration at the C3 position of the piperidine ring is exclusively (R), as confirmed by chiral synthesis and X-ray crystallographic data [2] [6]. This stereospecificity is pharmacologically critical, as the (S)-enantiomer exhibits significantly reduced CHK1 inhibitory activity. The molecule's three-dimensional conformation features intramolecular hydrogen bonding between the carboxamide NH and the adjacent pyrrolopyridine nitrogen, creating a pseudo-rigid structure that enhances target binding affinity [3] [8].

Table 1: Structural Parameters of GDC0575 Dihydrochloride

ParameterValue
Empirical FormulaC₁₆H₂₂BrCl₂N₅O
Molecular Weight451.19 g/mol
CAS Registry Number1657014-42-0
Stereochemical Center(R)-configuration at C3
Salt FormDihydrochloride
Chiral Purity>99% enantiomeric excess

Nomenclature and Synonyms

The systematic IUPAC name for GDC0575 dihydrochloride is (R)-N-(4-(3-aminopiperidin-1-yl)-5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)cyclopropanecarboxamide dihydrochloride [2] [6]. The compound follows standard organic nomenclature rules, with the parent heterocycle identified as 1H-pyrrolo[2,3-b]pyridine, substituted at position 4 by the piperidinyl group, at position 5 by bromine, and at position 3 by the cyclopropanecarboxamide functionality.

The compound is extensively referenced in scientific literature and pharmaceutical databases under multiple synonyms and development codes, reflecting its progression through research programs:

  • ARRY-575 (Array BioPharma development code)
  • RG7741 (Genentech/Roche development code)
  • GDC-0575 dihydrochloride (standardized salt designation)
  • GDC0575 hydrochloride (abbreviated salt form) [1] [3] [5]

Table 2: Comprehensive Synonym List

SynonymSource/Context
ARRY-575 dihydrochlorideEarly development literature
RG7741 dihydrochlorideGenentech/Roche research documents
GDC-0575 2HClSupplier catalog listings
Chk1 inhibitor dihydrochloridePharmacological classifications
GDC0575 hydrochlorideMedChemExpress product designation

Physicochemical Characterization

Solubility Profile: GDC0575 dihydrochloride demonstrates moderate solubility in dimethyl sulfoxide (DMSO) at approximately 65 mg/mL (144.06 mM) and limited aqueous solubility at 25 mg/mL (55.41 mM) in water [1] [5]. The compound is essentially insoluble in less polar solvents such as ethanol, acetonitrile, and chloroform. Solubility exhibits pH dependence, with increased solubility in acidic conditions (pH <4) due to protonation of the amine groups, and decreased solubility in neutral to basic environments where the free base may precipitate [6].

Stability Characteristics: Solid-state stability studies indicate that GDC0575 dihydrochloride remains stable for >5 years when stored at -20°C in desiccated conditions [2]. In solution, the compound demonstrates stability across a pH range of 3-6 for at least 24 hours at room temperature. However, alkaline conditions (pH >8) accelerate decomposition, particularly through hydrolysis of the carboxamide bond. Thermal gravimetric analysis reveals decomposition onset at 210°C, indicating moderate thermal stability [1] [6].

Hygroscopic Properties: The dihydrochloride salt exhibits moderate hygroscopicity, absorbing up to 5% w/w moisture at 80% relative humidity. This moisture absorption can lead to clumping and requires protective packaging with desiccants. The critical relative humidity (the point at which the compound begins to dissolve in absorbed water) is approximately 65% at 25°C [6].

Table 3: Physicochemical Properties of GDC0575 Dihydrochloride

PropertyValue/Condition
Solubility
In DMSO65 mg/mL (144.06 mM)
In water25 mg/mL (55.41 mM)
In ethanol<5 mg/mL
Stability
Thermal decomposition>210°C
PhotostabilityStable to UV exposure (ICH Q1B)
Solution stability (pH 7.4)t₉₀ = 8 hours
Hygroscopicity
Moisture absorption5% w/w at 80% RH
Critical relative humidity65%
Recommended storage-20°C in sealed container with desiccant

Spectroscopic and Chromatographic Profiling

High-Performance Liquid Chromatography (HPLC): Analytical HPLC methods for GDC0575 dihydrochloride employ reversed-phase chromatography with C18 columns (150 × 4.6 mm, 3.5 µm particle size). Optimal separation is achieved using gradient elution with 0.1% formic acid in water (mobile phase A) and 0.1% formic acid in acetonitrile (mobile phase B). The compound shows a characteristic retention time of 8.7 minutes under these conditions with UV-Vis detection at 254 nm. Validated methods demonstrate >99% purity in pharmaceutical-grade material, with resolution >2.0 from major synthetic impurities [1] [8].

Mass Spectrometric Characterization: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis reveals a characteristic mass spectrum with a protonated molecular ion [M+H]⁺ at m/z 378.08 for the free base, shifting to m/z 414.04 for the monohydrochloride form under electrospray ionization (ESI) positive mode. The dihydrochloride form appears predominantly as the [M+2H]²⁺ ion at m/z 226.52. Collision-induced dissociation (CID) produces major fragment ions at m/z 360.09 (loss of H₂O), 332.11 (cyclopropanecarboxamide cleavage), and 261.05 (pyrrolopyridine cleavage) [1] [4] [10].

Comprehensive Spectroscopic Profile:

  • UV/Vis Spectroscopy: Exhibits λₘₐₐ at 228 nm (ε = 12,500 M⁻¹cm⁻¹) and 290 nm (ε = 8,300 M⁻¹cm⁻¹) in methanol, corresponding to π→π* transitions in the conjugated pyrrolopyridine system.
  • Infrared Spectroscopy: Characteristic absorption bands at 3350 cm⁻¹ (N-H stretch), 1650 cm⁻¹ (amide C=O), 1585 cm⁻¹ (aromatic C=C), and 1540 cm⁻¹ (N-H bend) confirm functional groups.
  • Nuclear Magnetic Resonance: ¹H NMR (400 MHz, DMSO-d₆) displays diagnostic signals at δ 11.25 (s, 1H, pyrrole NH), 8.55 (d, 1H, pyridine H), 3.65-3.75 (m, 1H, piperidine CH-N), and 1.85-2.05 (m, 4H, cyclopropane CH₂). The ¹³C NMR spectrum shows key resonances at δ 172.5 (C=O), 148.9 (aromatic C-Br), 135.2 (pyrrole C), and 15.3 (cyclopropane CH₂) [1] [6].

Table 4: Analytical Characterization Summary

TechniqueKey Parameters/Characteristics
HPLC
ColumnC18 (150 × 4.6 mm, 3.5 µm)
Retention time8.7 minutes
Purity specification>99% (pharmaceutical grade)
Mass Spectrometry
Ionization modeESI-positive
[M+H]⁺ (free base)m/z 378.08
[M+2H]²⁺ (2HCl salt)m/z 226.52
Major fragments360.09, 332.11, 261.05
UV/Vis Spectroscopy
λₘₐₓ (methanol)228 nm (ε = 12,500), 290 nm (ε = 8,300)
NMR Spectroscopy
Characteristic ¹H shiftδ 11.25 (pyrrole NH), 3.70 (piperidine CH-N)
Diagnostic ¹³C signalδ 172.5 (C=O), 148.9 (C-Br), 15.3 (cyclopropane)

The integration of these orthogonal analytical techniques provides a comprehensive characterization strategy for identity confirmation, purity assessment, and stability monitoring of GDC0575 dihydrochloride throughout pharmaceutical development [4] [7] [10].

Properties

CAS Number

1657014-42-0

Product Name

GDC0575 dihydrochloride

IUPAC Name

(R)-N-(4-(3-aminopiperidin-1-yl)-5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)cyclopropanecarboxamide dihydrochloride

Molecular Formula

C16H22BrCl2N5O

Molecular Weight

451.19

InChI

InChI=1S/C16H20BrN5O.2ClH/c17-11-6-19-15-13(14(11)22-5-1-2-10(18)8-22)12(7-20-15)21-16(23)9-3-4-9;;/h6-7,9-10H,1-5,8,18H2,(H,19,20)(H,21,23);2*1H/t10-;;/m1../s1

InChI Key

OYMHZTORKRPOBI-YQFADDPSSA-N

SMILES

O=C(C1CC1)NC2=CNC3=C2C(N4C[C@H](N)CCC4)=C(Br)C=C3.[H]Cl.[H]Cl

Solubility

Soluble in DMSO, not in water

Synonyms

GDC-0575; GDC 0575; GDC0575; ARRY-575; ARRY-575; ARRY575; RG7741; RG-7741; RG 7741; AK 687476; AK-687476; AK687476; GDC-0575 HCl; GDC-0575 hydrochloride

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.